

Application Note: Comprehensive Characterization of 4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine

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Compound of Interest

Compound Name:	4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine
CAS No.:	1027064-22-7
Cat. No.:	B1611025

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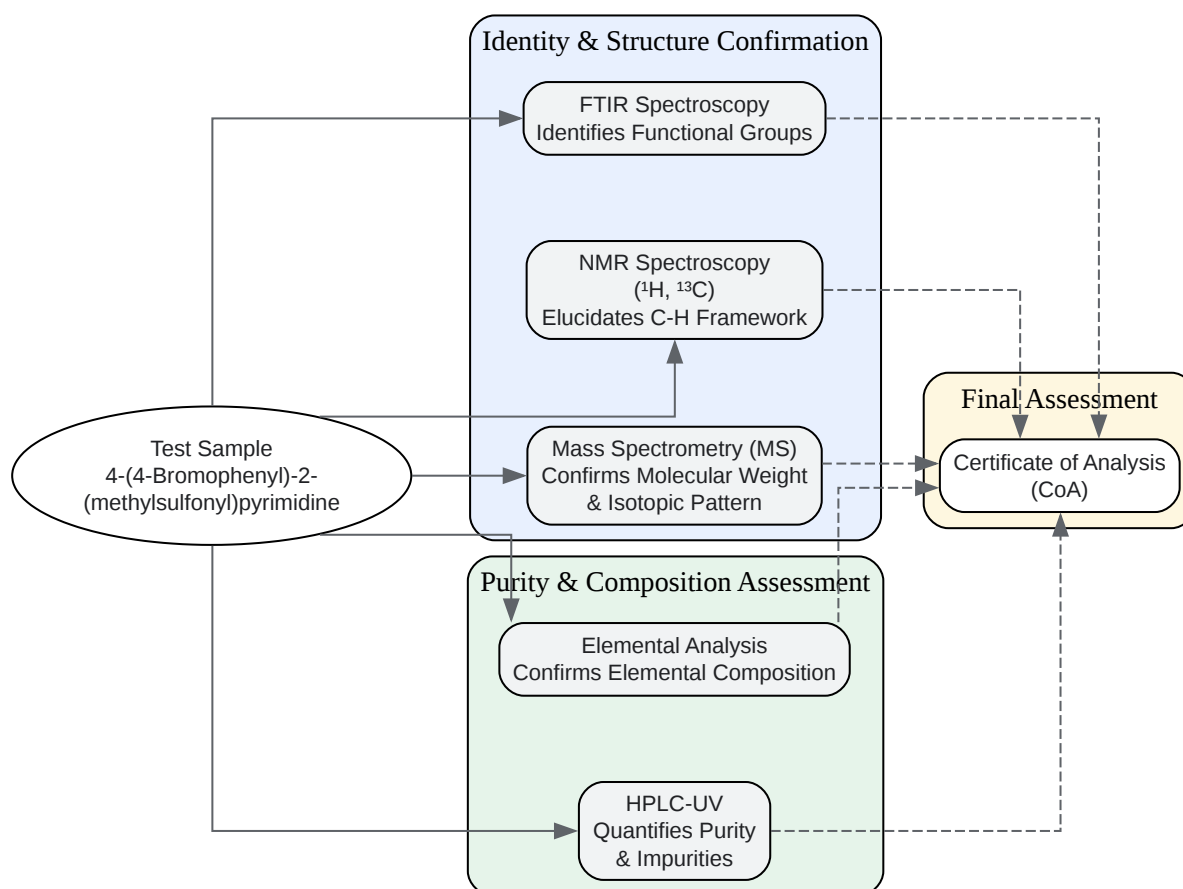
Introduction

4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromophenyl group and a methylsulfonyl group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecules. The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical factors for its application in research and development.

This guide provides a comprehensive suite of analytical protocols designed for researchers, scientists, and drug development professionals. It details the application of fundamental analytical techniques to unambiguously confirm the structure and assess the purity of the target compound. The methodologies are grounded in established principles and are designed to be self-validating, ensuring the generation of reliable and reproducible data. The validation of analytical procedures is crucial to demonstrate their suitability for the intended purpose.[1][2]

Analytical Strategy Overview

A multi-technique approach is essential for the full characterization of a novel chemical entity. Each technique provides a unique piece of information, and together, they form a complete analytical profile of the molecule. Our strategy involves a logical workflow, starting with the confirmation of molecular identity and structure, followed by the quantitative assessment of purity.



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Caption: Integrated workflow for the comprehensive characterization of the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[3] For **4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine**, MS serves two primary purposes: confirming the molecular weight and verifying the presence of a bromine atom through its characteristic isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (1:1 ratio).^[4] This results in a distinctive pair of peaks (M and $M+2$) of almost equal intensity for the molecular ion and any bromine-containing fragments.^{[3][4]}

Predicted Molecular Data:

Attribute	Value
Chemical Formula	$\text{C}_{11}\text{H}_9\text{BrN}_2\text{O}_2\text{S}$
Average Mass	313.17 g/mol
Monoisotopic Mass	311.9592 g/mol (for ^{79}Br)
M+2 Isotope Mass	313.9571 g/mol (for ^{81}Br)

Protocol: Electrospray Ionization - Quadrupole Time-of-Flight (ESI-QTOF) MS

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the compound.
 - Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 100 $\mu\text{g/mL}$ stock solution.
 - Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.
- Instrumentation & Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is typically effective for nitrogen-containing heterocyclic compounds.
- Mass Analyzer: TOF for high-resolution mass measurement.
- Infusion: Direct infusion via syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizer Gas (N_2): 1-2 Bar.
- Drying Gas (N_2): 6-8 L/min at 200 $^\circ\text{C}$.
- Mass Range: 50 - 500 m/z.
- Data Analysis & Acceptance Criteria:
 - Molecular Ion: Look for the protonated molecular ion $[\text{M}+\text{H}]^+$. The observed m/z should be approximately 312.9670 for the ^{79}Br isotope and 314.9649 for the ^{81}Br isotope.
 - Isotopic Pattern: The peaks at m/z ~ 313 and ~ 315 should be present with an intensity ratio of approximately 1:1.[4]
 - Mass Accuracy: The measured monoisotopic mass should be within ± 5 ppm of the calculated exact mass.
 - Fragmentation: Analyze the fragmentation pattern to confirm structural motifs.[3] Common fragmentation pathways for halogenated compounds include the loss of the halogen radical.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by probing the chemical environments of ^1H (proton) and ^{13}C nuclei. The chemical shifts, coupling patterns, and integration values provide a complete picture of the carbon-hydrogen framework.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
 - Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation & Parameters:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Nuclei: ^1H and ^{13}C .
 - Solvent: DMSO- d_6 (or CDCl_3), with Tetramethylsilane (TMS) as the internal standard (0.00 ppm).
 - Temperature: 25 °C.
- Data Analysis & Expected Signals:
 - ^1H NMR:
 - Methylsulfonyl Group ($-\text{SO}_2\text{CH}_3$): A singlet peak integrating to 3 protons, expected in the downfield region (~ 3.3 - 3.6 ppm) due to the strong deshielding effect of the sulfonyl group.
 - Bromophenyl Group: Two sets of doublets, each integrating to 2 protons, characteristic of a 1,4-disubstituted (para) benzene ring. The chemical shifts will be in the aromatic region (~ 7.6 - 8.2 ppm).
 - Pyrimidine Ring: Two distinct signals (a doublet and a singlet or two doublets depending on coupling) in the aromatic region, likely highly deshielded (~ 8.5 - 9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the sulfonyl group.

- ^{13}C NMR:
 - Methylsulfonyl Carbon: A single peak around 40-45 ppm.
 - Aromatic Carbons: Multiple signals in the aromatic region (120-170 ppm). The carbon attached to the bromine will be in the lower end of this range, while the carbons of the pyrimidine ring will be further downfield.
- Acceptance Criteria: The observed chemical shifts, integration values, and coupling patterns must be consistent with the proposed structure of **4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is the standard method for determining the purity of a compound and quantifying impurities. A reversed-phase HPLC method is suitable for this moderately polar aromatic compound.^[5] The method's validity is established through system suitability tests, ensuring it is fit for its intended purpose.^[1]

Protocol: Reversed-Phase HPLC with UV Detection

- Sample and Standard Preparation:
 - Sample Solution: Prepare a stock solution of the compound in acetonitrile (ACN) or methanol (MeOH) at 1.0 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
 - System Suitability Solution: Use the sample solution.
- Instrumentation & Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard reversed-phase column for aromatic compounds.[5]
Mobile Phase A	Water with 0.1% Formic Acid	Provides protons for better peak shape and ionization.
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier with good UV transparency.
Gradient	Start at 40% B, ramp to 95% B over 15 min, hold for 3 min, return to 40% B and equilibrate for 5 min.	A gradient is used to ensure elution of potential impurities with a wide range of polarities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Provides reproducible retention times.
Injection Vol.	10 μ L	
Detector	UV-Vis or Diode Array Detector (DAD)	Set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan). DAD is preferred to check for peak purity.[6]

- System Suitability Test (SST):
 - Inject the sample solution five times consecutively.
 - Acceptance Criteria:
 - Tailing Factor (T): Must be \leq 2.0 for the main peak.
 - Relative Standard Deviation (RSD) of Peak Area: Must be \leq 2.0%.

- RSD of Retention Time: Must be $\leq 1.0\%$.
- Data Analysis & Purity Calculation:
 - Calculate the purity of the sample using the area percent method.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
 - Acceptance Criteria: Purity should typically be $\geq 98.0\%$ for a research-grade compound. All impurities $> 0.1\%$ should be reported.

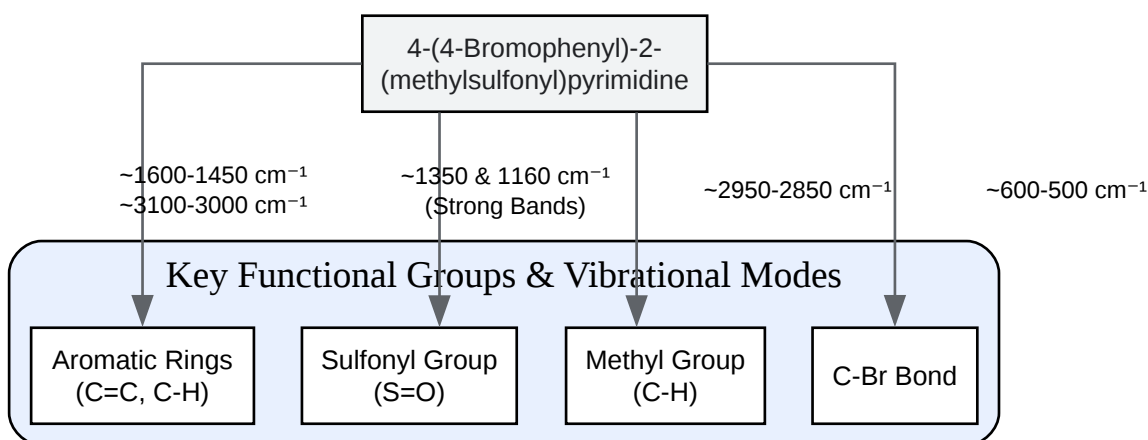
Complementary Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[7][8]} It is a rapid and valuable tool for confirming the presence of key structural components.

Protocol:

- Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples, or prepare a KBr pellet.
- Analysis: Scan the sample from 4000 to 400 cm^{-1} .
- Expected Characteristic Bands:
 - C-H stretch (aromatic): $\sim 3100\text{-}3000 \text{ cm}^{-1}$
 - C-H stretch (aliphatic, $-\text{CH}_3$): $\sim 2950\text{-}2850 \text{ cm}^{-1}$
 - C=N and C=C stretch (pyrimidine/aromatic ring): $\sim 1600\text{-}1450 \text{ cm}^{-1}$
 - S=O stretch (sulfonyl): Two strong bands, asymmetric at $\sim 1350\text{-}1300 \text{ cm}^{-1}$ and symmetric at $\sim 1160\text{-}1120 \text{ cm}^{-1}$. The presence of these strong bands is a key indicator of the sulfonyl group.^[9]
 - C-Br stretch: $\sim 600\text{-}500 \text{ cm}^{-1}$ (in the fingerprint region).



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Caption: Key functional groups and their expected FTIR absorption regions.

Elemental Analysis (CHN/S)

Principle: Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[10] This is achieved through combustion analysis, where the sample is burned in excess oxygen, and the resulting gases (CO_2 , H_2O , N_2 , SO_2) are quantitatively measured.[11][12] The experimental percentages are then compared to the theoretical values calculated from the molecular formula.

Theoretical Composition for $\text{C}_{11}\text{H}_9\text{BrN}_2\text{O}_2\text{S}$:

Element	Theoretical Mass %
Carbon (C)	42.19%
Hydrogen (H)	2.89%
Nitrogen (N)	8.94%
Sulfur (S)	10.24%

Protocol:

- **Sample Preparation:** Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.

- Instrumentation: Use a calibrated CHNS elemental analyzer.
- Analysis: Perform the combustion analysis according to the instrument's standard operating procedure.
- Acceptance Criteria: The experimentally determined mass percentages for C, H, N, and S should be within $\pm 0.4\%$ of the theoretical values. This confirms the empirical formula and supports the compound's purity.

Conclusion

The combination of mass spectrometry, ^1H and ^{13}C NMR, HPLC, FTIR, and elemental analysis provides a robust and comprehensive characterization of **4-(4-Bromophenyl)-2-(methylsulfonyl)pyrimidine**. This orthogonal set of techniques ensures unambiguous confirmation of the molecule's identity, structure, and purity. Adherence to these protocols, including system suitability tests and comparison to theoretical values, establishes a high degree of confidence in the quality of the material, making it suitable for subsequent scientific applications.

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